molecular formula C15H22N2 B3111976 1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine CAS No. 187221-34-7

1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine

Cat. No.: B3111976
CAS No.: 187221-34-7
M. Wt: 230.35 g/mol
InChI Key: RUPPNTKKSZNANF-UHFFFAOYSA-N
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Description

1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine (CAS: 69159-50-8) is a bicyclic aromatic compound featuring a seven-membered benzoannulene ring fused to a piperazine moiety. The molecular formula is C₁₉H₂₂N₂ (MW: 278.39 g/mol) . The benzo[7]annulene core imparts unique conformational flexibility and π-electron delocalization, while the piperazine group introduces basicity and hydrogen-bonding capabilities.

Properties

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-3-7-14-13(5-1)6-2-4-8-15(14)17-11-9-16-10-12-17/h1,3,5,7,15-16H,2,4,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPPNTKKSZNANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2C(C1)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine typically involves the reaction of 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous conditions.

    Substitution: Various nucleophiles, in the presence of a base like NaH or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Functionalized derivatives with different substituents on the piperazine ring.

Scientific Research Applications

1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-benzo7annulen-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Variation vs. Target Compound Molecular Weight Key Properties/Applications Evidence Source
1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine Dibenzo-fused annulene (vs. monocyclic benzo[7]annulene) 278.39 Enhanced lipophilicity; serotonin receptor modulation
1-[2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)ethyl]-4-methylpiperazine Ethyl linker + 4-methylpiperazine substitution 324.47 Improved pharmacokinetics; CNS drug candidates
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ylhydrazine Piperazine replaced with hydrazine 176.26 Precursor for heterocyclic synthesis (e.g., triazoles)
5-(2-Ethoxy-5-{[4-(3,5-dimethyl)piperazine-1-yl]-acetyl}phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-on Complex pyrazolopyrimidine scaffold + dimethylpiperazine 506.61 Phosphodiesterase (PDE) inhibition; illicit erectile dysfunction agents

Structural and Electronic Differences

  • Substituents like the ethyl linker in improve membrane permeability but may reduce metabolic stability due to increased oxidation sites.
  • Piperazine Substitutions: Methylation at the piperazine nitrogen (e.g., 4-methylpiperazine in ) reduces basicity (pKa ~7.5 vs. Replacement with hydrazine () shifts reactivity toward cyclocondensation reactions, enabling access to triazole or oxadiazole derivatives .

Pharmacological Comparisons

  • Serotonin Receptor Modulation :

    • The target compound’s unsubstituted piperazine group resembles TFMPP (1-(m-trifluoromethylphenyl)piperazine), a 5-HT₁B/₁C agonist. Unlike TFMPP, the benzo[7]annulene core may confer selectivity for 5-HT₂ subtypes due to steric effects .
    • The dibenzo analog () shows suppressed locomotor activity in rats at 10 mg/kg, comparable to m-CPP (1-(m-chlorophenyl)piperazine), but with reduced toxicity .
  • Enzymatic Targets :

    • Pyrazolopyrimidine derivatives (e.g., ) inhibit PDE5 with IC₅₀ values <1 nM, whereas annulene-piperazine hybrids lack reported PDE activity, suggesting divergent therapeutic applications .

Biological Activity

1-(6,7,8,9-Tetrahydro-5H-benzo annulen-5-yl)piperazine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 1-(6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)piperazine is C15H18NC_{15}H_{18}N with a molecular weight of approximately 226.31 g/mol. The compound features a piperazine ring fused with a benzoannulene structure, which is significant for its biological interactions.

Antitumor Activity

Research has indicated that piperazine derivatives exhibit notable antitumor properties. For instance, compounds structurally related to piperazine have shown potent cytotoxicity against various cancer cell lines. A study highlighted that derivatives with a piperazine moiety exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin. Specifically:

CompoundCell LineIC50 (µM)Control (Cisplatin) IC50 (µM)
Chalcone-piperazine derivativeA549 (lung cancer)0.1911.54
Mannich basesHeLa1.020.21
Gambogic acid derivative with piperazineA5490.1211.54

These results suggest that modifications to the piperazine structure can enhance antitumor efficacy .

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis and inhibition of telomerase activity. For instance, one study demonstrated that certain piperazine derivatives inhibited telomerase by downregulating dyskerin expression, leading to decreased cancer cell proliferation .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the substitution pattern on the piperazine ring and the attached aromatic systems significantly influence biological activity. Compounds with electron-withdrawing groups or specific spatial arrangements tend to exhibit enhanced potency against cancer cell lines.

Key Findings:

  • Substituent Effects : The nature and position of substituents on the aromatic ring can dramatically affect the compound's ability to inhibit tumor growth.
  • Piperazine Modifications : Variations in the piperazine structure itself can lead to different pharmacological profiles, impacting both efficacy and selectivity.

Case Studies

Several case studies have documented the effects of 1-(6,7,8,9-tetrahydro-5H-benzo annulen-5-yl)piperazine in various experimental settings:

  • In Vivo Studies : Animal models treated with this compound showed significant reductions in tumor size compared to control groups.
  • Cell Culture Experiments : In vitro assays demonstrated that treatment with this compound resulted in increased apoptosis rates in cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine
Reactant of Route 2
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1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine

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